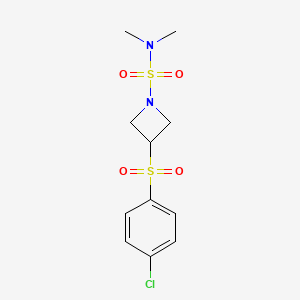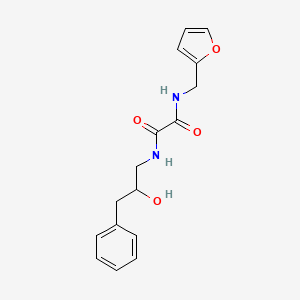
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, also known as FPH1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide involves the reaction of furan-2-carboxylic acid with 2-amino-3-phenylpropan-1-ol to form N-(furan-2-ylmethyl)-2-hydroxy-3-phenylpropylamide, which is then reacted with oxalyl chloride to form the final product.
Starting Materials
Furan-2-carboxylic acid, 2-amino-3-phenylpropan-1-ol, Oxalyl chloride
Reaction
Step 1: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride., Step 2: Furan-2-carbonyl chloride is then reacted with 2-amino-3-phenylpropan-1-ol in the presence of a base such as triethylamine to form N-(furan-2-ylmethyl)-2-hydroxy-3-phenylpropylamide., Step 3: N-(furan-2-ylmethyl)-2-hydroxy-3-phenylpropylamide is then reacted with oxalyl chloride in the presence of a base such as pyridine to form N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide.
Mecanismo De Acción
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide acts as a competitive inhibitor of DYRK1A and DYRK1B, binding to the ATP-binding site of these kinases and preventing their activity. This inhibition leads to a reduction in the phosphorylation of downstream targets, resulting in a variety of physiological effects.
Efectos Bioquímicos Y Fisiológicos
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and division, induction of apoptosis, and regulation of gene expression. In addition, N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is that it is a small molecule inhibitor, making it relatively easy to synthesize and administer in laboratory experiments. However, one limitation is that N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has relatively low potency compared to other kinase inhibitors, which may limit its effectiveness in some applications.
Direcciones Futuras
There are many potential future directions for research on N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, including further investigation of its anti-cancer and anti-inflammatory properties, as well as its potential as a treatment for neurodegenerative diseases. In addition, further research could focus on developing more potent derivatives of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide or exploring its potential as a lead compound for drug development.
Aplicaciones Científicas De Investigación
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has been shown to have a variety of potential therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a potential treatment for neurodegenerative diseases. In particular, N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has been shown to inhibit the activity of the protein kinases DYRK1A and DYRK1B, which are involved in the regulation of cell growth and division.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-13(9-12-5-2-1-3-6-12)10-17-15(20)16(21)18-11-14-7-4-8-22-14/h1-8,13,19H,9-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGSGWCBENOFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C(=O)NCC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

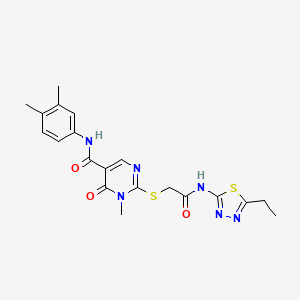
![ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2851629.png)
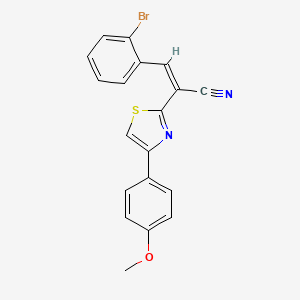
![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851633.png)
![N-{3-[(2-methoxyphenyl)sulfamoyl]-4-methylphenyl}cyclopropanecarboxamide](/img/structure/B2851635.png)
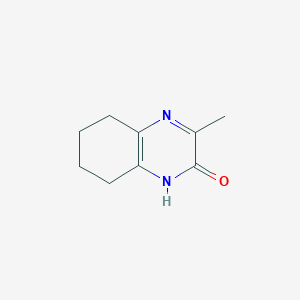
![3-Methyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2851640.png)

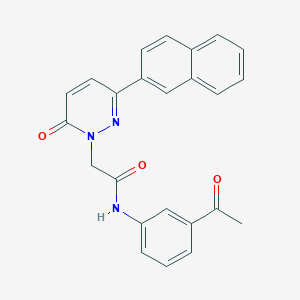
![4-{[2-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2851646.png)
![5-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide](/img/structure/B2851648.png)
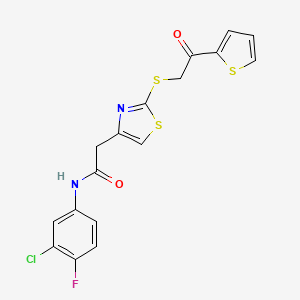
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2851650.png)
